molecular formula C12H17N3O2 B8632208 2-(3-Dimethylamino-pyrrolidin-1-yl)-nicotinic acid

2-(3-Dimethylamino-pyrrolidin-1-yl)-nicotinic acid

Cat. No.: B8632208
M. Wt: 235.28 g/mol
InChI Key: SDCWCMKMIFEDLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Dimethylamino-pyrrolidin-1-yl)-nicotinic acid is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

2-[3-(dimethylamino)pyrrolidin-1-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H17N3O2/c1-14(2)9-5-7-15(8-9)11-10(12(16)17)4-3-6-13-11/h3-4,6,9H,5,7-8H2,1-2H3,(H,16,17)

InChI Key

SDCWCMKMIFEDLZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(C1)C2=C(C=CC=N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of resin B (1.2 mmol/g, 5.0 g, 8.0 mmol) in pyridine (12 mL) was added dimethyl-pyrrolidin-3-yl-amine (1.37 mL, 12 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.2 mL, 14.4 mmol) at room temperature. The mixture was agitated at 100° C. for 12 hours under a nitrogen atmosphere. The resin was washed with DCM then MeOH (3×), and dried under vacuum. Compound C was cleaved off the resin with the addition of 50% trifluoroacetic acid in DCM. The mixture was agitated at room temperature for 30 minutes. The resin was washed with DCM (3×), and the filtrate was concentrated using a rotary evaporator. 1 N HCl aqueous solution (2 mL) was added and then lyophilized to yield compound C as a light pink gum (2.2 g). The compound was taken onto the next step without further purification. 1H-NMR δ (CDCl3): 10.85 (s, 1H), 8.26 (dd, 1H, J=4.8 Hz, J=1.6 Hz), 7.96 (dd, 1H, J=7.2 Hz, J=2.0 Hz), 6.81 (dd, 1H, J=7.6 Hz, J=4.8 Hz), 3.92-3.94 (m, 1H), 3.70-3.80 (m, 2H), 3.52-3.54 (m, 1H), 3.43 (m, 1H), 2.80 (m, 6H), 2.20 (m, 1H), 2.17 (m, 1H). ESMS: 236.0 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.37 mL
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Two

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